molecular formula C17H17FN4O B6124665 N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine

Cat. No.: B6124665
M. Wt: 312.34 g/mol
InChI Key: AEMYBFFQLJLHCB-UHFFFAOYSA-N
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Description

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine is a synthetic organic compound that features a unique combination of imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

    Materials Science: The compound can be incorporated into materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-chlorophenoxy)pyridin-3-amine
  • N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-bromophenoxy)pyridin-3-amine
  • N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-iodophenoxy)pyridin-3-amine

Uniqueness

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-12-20-10-13(22(12)2)11-21-15-7-5-9-19-17(15)23-16-8-4-3-6-14(16)18/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMYBFFQLJLHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CNC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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